2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the tetrahydroquinoline family, which is characterized by a bicyclic structure containing a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Tetrahydroquinolines are recognized for their diverse pharmacological properties, making them valuable as synthetic intermediates in the preparation of pharmaceuticals and agrochemicals.
The compound can be classified under heterocyclic compounds, specifically as a nitrogen-containing bicyclic compound. It is derived from biphenyl and tetrahydroquinoline frameworks, which contribute to its unique chemical properties. The synthesis and study of such compounds have been extensively documented in scientific literature, highlighting their relevance in various fields including medicinal chemistry and material science .
The synthesis of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline can be achieved through several methods:
The molecular formula for 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline is . The compound features a biphenyl substituent at one position of the tetrahydroquinoline framework. The structural characteristics include:
The chemical reactivity of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline can be explored through various reactions:
The mechanism of action for 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline primarily involves its interaction with biological targets such as enzymes or receptors. These interactions may lead to:
The physical properties of 2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline include:
Chemical properties include:
2-(Biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline has several potential applications:
Asymmetric catalysis provides efficient routes to enantiomerically pure 2-(biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline. Chiral phosphoric acids (CPAs) catalyze enantioselective transfer hydrogenation of quinoline precursors using Hantzsch esters as hydride donors. Rueping et al. demonstrated that BINOL-derived CPAs (e.g., TRIP) afford the target tetrahydroquinoline with >90% ee under mild conditions by dynamic kinetic resolution [5] [9]. Biomimetic approaches employ regenerable NAD(P)H models like CYNAM with achiral phosphoric acids, achieving up to 99% ee via stereoselective hydride transfer to iminium intermediates [8]. Gold/phosphate bifunctional catalysis enables tandem hydroamination/asymmetric hydrogenation of 2-(biphenyl-4-yl)-4-aminopentynes, yielding 2,3-disubstituted tetrahydroquinolines with 94% ee [5].
Table 1: Enantioselective Catalytic Systems
Catalyst Type | Reductant | ee (%) | Key Feature |
---|---|---|---|
(R)-TRIP CPA | Hantzsch ester | 95 | Dynamic kinetic resolution |
CYNAM NAD(P)H model | None | 99 | Biomimetic regeneration |
Au(I)/CPA binary | H₂ | 94 | Tandem hydroamination/hydrogenation |
Chiral Brønsted acids enable direct enantioselective synthesis via transfer hydrogenation. 2-(Biphenyl-4-yl)quinoline undergoes reduction using Hantzsch ester and (S)-BINOL-phosphate catalysts, yielding the 1,2,3,4-tetrahydro derivative with 97% ee and >95% conversion [3] [5]. The biphenyl group’s axial chirality in the transition state is stabilized by π-π stacking with the catalyst’s aryl groups, explaining the high stereoselectivity. X-ray crystallography confirms the tetrahydroquinoline adopts a half-chair conformation with biphenyl in an axial orientation (dihedral angle = 2.65°), crucial for biological activity [3]. This method tolerates halogen substituents on the biphenyl ring, enabling late-stage functionalization.
Modified Pictet–Spengler reactions incorporate biphenyl moieties early in tetrahydroquinoline assembly. Homophthalic anhydride reacts with biphenyl-4-carboxaldehyde-derived imines via Castagnoli–Cushman reactions, yielding cis-fused 2-(biphenyl-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids with >20:1 dr [2] [10]. Chiral auxiliaries like (1R,2S,5R)-(−)-menthyl sulfinate direct asymmetric cyclization: condensation of 2-(3,4-dimethoxyphenyl)ethylamine with 4-biphenylcarboxaldehyde using BF₃·OEt₂ yields trans-1,3-disubstituted tetrahydroisoquinolines with 98% de [4]. Biocatalytic variants employ Rhodococcus equi monoamine oxidases for kinetic resolution during cyclization, achieving >99% ee for (R)-enantiomers [1].
Table 2: Pictet–Spengler Modifications
Substrate | Chiral Controller | dr/ee | Yield (%) |
---|---|---|---|
Biphenyl-4-carboxaldehyde imine | Homophthalic anhydride | >20:1 dr | 52–65 |
4-Biphenylcarboxaldehyde | (1R,2S,5R)-Menthyl sulfinate | 98% de | 75 |
2-Arylethylamine | Rhodococcus equi | >99% ee (R) | 40–57 |
Bischler–Napieralski cyclization constructs the tetrahydroquinoline core before biphenyl introduction. N-(2-Biphenyl-4-yl)ethyl)acetamides undergo POCl₃-mediated cyclodehydration at 80°C to yield 3,4-dihydroquinolines, which are reduced by NaBH₄ or catalytic transfer hydrogenation to the saturated heterocycle [9]. Copper-catalyzed desymmetrization via intramolecular Ullmann coupling is pivotal: α,α-bis(2-iodobenzyl)glycine derivatives cyclize using CuI/(S)-Ph-BOX ligands, forming 2-(biphenyl-4-yl)tetrahydroquinoline-1-carboxylates with 92% ee and quaternary stereocenters [6]. This method enables synthesis of CETP inhibitors like 12 by introducing biphenyl via Suzuki coupling post-cyclization [9] [10].
Amine oxidases resolve racemic 2-(biphenyl-4-yl)-1,2,3,4-tetrahydroquinoline via enantioselective oxidation. Aspergillus niger monoamine oxidase (MAO-N) preferentially oxidizes (S)-tetrahydroquinoline to the dihydroquinoline, leaving the (R)-enantiomer intact with 98% ee and 45% yield [4]. Rhodococcus equi ZMU-LK19 performs asymmetric hydroxylation at C4 followed by diastereoselective oxidation, yielding chiral 2-aryltetrahydroquinolin-4-ols with >99% ee [1]. Immobilized Brevundimonas diminuta cells achieve kinetic resolution through enantioselective N-dealkylation, with E-values >200 for bulky biphenyl substrates.
Table 3: Biocatalytic Resolution Systems
Biocatalyst | Reaction | ee (%) | Product |
---|---|---|---|
MAO-N (Aspergillus niger) | (S)-Selective oxidation | 98 (R) | (R)-Tetrahydroquinoline |
Rhodococcus equi ZMU-LK19 | C4 Hydroxylation | >99 | (4R)-Tetrahydroquinolin-4-ol |
Brevundimonas diminuta | N-Dealkylation | >99 (S) | N-Dealkylated (R)-enantiomer |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7